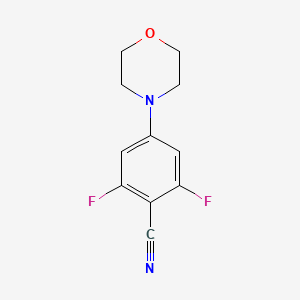

![molecular formula C12H13F2N3O3 B3003859 ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate CAS No. 860787-57-1](/img/structure/B3003859.png)

ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their applications, which can provide insight into the chemical behavior and potential uses of the compound . For instance, paper discusses a modified Yamaguchi reagent that is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation, which could suggest similar reactivity for the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the use of reagents that can suppress racemization and are recyclable, as seen in the modified Yamaguchi reagent reported in paper . This suggests that the synthesis of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate could potentially be optimized by employing similar strategies to prevent racemization and enhance sustainability.

Molecular Structure Analysis

While the exact molecular structure of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate is not analyzed in the provided papers, paper does discuss the characterization of polymorphic forms of a related compound using single crystal X-ray diffraction. This technique could be applied to the compound of interest to determine its crystal structure and identify possible polymorphs.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate. However, the synthesis of oligopeptides using a related reagent in paper implies that the compound may also participate in peptide bond formation or similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(acetylamino)-2-[(E)-2-(2,4-difluorophenyl)hydrazono]acetate are not detailed in the provided papers. Nonetheless, the controlled precipitation of a diagnostic imaging agent to produce fine particles of various sizes and morphologies, as described in paper , indicates that similar techniques could be used to manipulate the physical properties of the compound for specific applications.

Wissenschaftliche Forschungsanwendungen

Azo-Hydrazone Tautomerism and Antimicrobial Activity

A study by Farghaly, Abdallah, & Aziza (2014) explored the azo-hydrazone tautomerism in compounds similar to Ethyl 2-(Acetylamino)-2-[(E)-2-(2,4-Difluorophenyl)hydrazono]acetate. They found that these compounds exhibited significant antibacterial and antifungal activity.

Antimicrobial and Antifungal Properties

Another research by Mohan, Sarojini, Narayana, & Priya (2018) synthesized a compound through a process involving Ethyl 2-(Acetylamino)-2-[(E)-2-(2,4-Difluorophenyl)hydrazono]acetate and reported it to exhibit synergistic anti-inflammatory, antiproliferative, and antibacterial activities.

Colorimetric Sensors for Acetate Ion Detection

Gupta et al. (2014) in their work demonstrated the use of novel hydrazones, including derivatives of Ethyl 2-(Acetylamino)-2-[(E)-2-(2,4-Difluorophenyl)hydrazono]acetate, as colorimetric sensors for detecting acetate ions with changes in color indicating the presence of these ions. This application is pivotal in various analytical chemistry fields (Gupta, Singh, Bhardwaj, & Bandi, 2014).

Crystal Structure and Computational Studies

In 2022, Chandini et al. conducted a study to understand the crystal structure and computational aspects of a similar compound. They utilized X-ray diffraction, Hirshfeld surface analysis, and energy framework calculations for their analysis, providing valuable insights for the field of material science.

Applications in Corrosion Inhibition

Zarrouk et al. (2014) investigated quinoxalines compounds including Ethyl 2-(2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl acetate, and found that these compounds are effective as corrosion inhibitors for copper in nitric acid, highlighting the potential use of these compounds in industrial applications (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014).

Eigenschaften

IUPAC Name |

ethyl (2E)-2-acetamido-2-[(2,4-difluorophenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2N3O3/c1-3-20-12(19)11(15-7(2)18)17-16-10-5-4-8(13)6-9(10)14/h4-6,16H,3H2,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZAPKCUKFJGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=C(C=C(C=C1)F)F)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)F)F)/NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)

![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)

![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3003789.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B3003793.png)